3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole 3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole
Brand Name: Vulcanchem
CAS No.: 1221726-10-8
VCID: VC3357387
InChI: InChI=1S/C13H12ClFN2/c14-8-12-11-2-1-3-13(11)17(16-12)10-6-4-9(15)5-7-10/h4-7H,1-3,8H2
SMILES: C1CC2=C(C1)N(N=C2CCl)C3=CC=C(C=C3)F
Molecular Formula: C13H12ClFN2
Molecular Weight: 250.7 g/mol

3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole

CAS No.: 1221726-10-8

Cat. No.: VC3357387

Molecular Formula: C13H12ClFN2

Molecular Weight: 250.7 g/mol

* For research use only. Not for human or veterinary use.

3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole - 1221726-10-8

Specification

CAS No. 1221726-10-8
Molecular Formula C13H12ClFN2
Molecular Weight 250.7 g/mol
IUPAC Name 3-(chloromethyl)-1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Standard InChI InChI=1S/C13H12ClFN2/c14-8-12-11-2-1-3-13(11)17(16-12)10-6-4-9(15)5-7-10/h4-7H,1-3,8H2
Standard InChI Key VUAAAHVQNVXCOM-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N(N=C2CCl)C3=CC=C(C=C3)F
Canonical SMILES C1CC2=C(C1)N(N=C2CCl)C3=CC=C(C=C3)F

Introduction

Structural Characteristics and Properties

Molecular Structure Analysis

The 3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole molecule combines several structural elements that likely influence its chemical behavior and biological activity:

  • A pyrazole heterocycle with two nitrogen atoms

  • A fused cyclopentane ring forming the cyclopenta[c]pyrazole scaffold

  • A chloromethyl (CH₂Cl) group at position 3

  • A 4-fluorophenyl substituent at position 1

Based on related chloromethyl-containing compounds, we can predict that the carbon-halogen bond length in the chloromethyl group would be approximately 1.8072 Å, similar to measurements observed in 2-(chloromethyl)pyridine . For context, comparable compounds show characteristic intracyclic bond angles spanning 117.11-123.75°, with the smallest angle typically occurring at the nitrogen atom .

FeatureExpected Value in Target CompoundComparable Reference
C-Cl bond length~1.807 Å2-(chloromethyl)pyridine
C-F coupling (ortho)~22-23 Hz4-fluorophenyl pyrazoles
C-F coupling (meta)~7-8 Hz4-fluorophenyl pyrazoles
Intracyclic bond angles117°-124°Related heterocycles
Pyrazole N-C bond lengths~1.34 ÅPyrazole derivatives
Synthetic StepReagentsConditionsExpected Yield
Pyrazole Formation4-fluorophenylhydrazine + cyclopentanone derivativeAcOH, EtOH, reflux70-90%
Hydroxymethyl IntroductionFormylation followed by reductionNaBH₄, EtOH, rt65-90%
Chloromethyl FormationHydroxymethyl intermediateSOCl₂, CH₂Cl₂, 40°C, 4h80-95%

Spectroscopic Characteristics

NMR Spectroscopy Predictions

Based on the spectroscopic data available for related pyrazole derivatives, the following NMR characteristics can be predicted for 3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole:

¹H NMR Expected Features:

  • Chloromethyl protons would likely appear as a singlet at approximately 4.5-4.8 ppm

  • Aromatic protons of the 4-fluorophenyl group would show characteristic splitting patterns with signals around 7.0-7.8 ppm

  • The cyclopentane ring protons would appear as complex multiplets in the 1.8-3.0 ppm region

¹³C NMR Expected Features:

  • The carbon attached to fluorine would appear as a doublet with a large coupling constant (¹J(CF) ≈ 245-250 Hz)

  • Para-carbons to fluorine would show smaller coupling (⁴J(CF) ≈ 3-4 Hz)

  • The chloromethyl carbon would resonate around 40-45 ppm

  • The carbons of the pyrazole ring would appear in the 130-150 ppm range

Similar fluorinated pyrazole compounds show characteristic patterns in their carbon spectra, with "²J(CF) = 32 Hz" for the carbon bearing the CF₃ group .

Other Spectroscopic Methods

Mass Spectrometry:
The mass spectrum would likely show:

  • Molecular ion peak corresponding to the formula C₁₄H₁₂ClFN₂

  • Fragment ions resulting from the loss of the chloromethyl group

  • Characteristic isotope pattern due to the presence of chlorine (³⁵Cl/³⁷Cl)

IR Spectroscopy:
Expected absorption bands include:

  • C-H stretching of the cyclopentane and chloromethyl groups (2850-3000 cm⁻¹)

  • C=N stretching of the pyrazole ring (1600-1650 cm⁻¹)

  • C-F stretching (1000-1400 cm⁻¹)

  • C-Cl stretching (600-800 cm⁻¹)

Biological and Pharmaceutical Relevance

Structure-Activity Relationship Considerations

Several structural elements may contribute to the biological activity profile:

  • The fluorophenyl group: Fluorine substitution often enhances metabolic stability and improves binding affinity to target proteins through electronic effects.

  • The chloromethyl group: This functional group can act as an electrophilic center, potentially enabling covalent interactions with biological targets.

  • The cyclopenta[c]pyrazole scaffold: The fused ring system creates a rigid three-dimensional structure that may facilitate specific binding interactions with biological receptors.

Structural FeaturePotential Contribution to Activity
Pyrazole coreBasic pharmacophore with documented biological activities
4-Fluorophenyl groupEnhanced metabolic stability, improved binding
Chloromethyl groupReactive center for potential covalent binding
Cyclopenta fusionConformational rigidity, specific 3D arrangement

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator